Phenethylamine, beta-ethoxy-N,N-diethyl-

Description

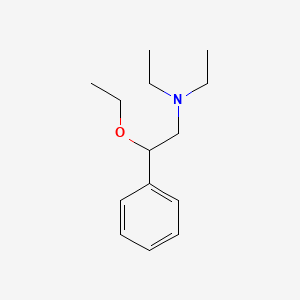

Phenethylamine, beta-ethoxy-N,N-diethyl- is a substituted phenethylamine characterized by a beta-ethoxy (-OCH2CH3) group on the ethylamine side chain and N,N-diethyl substitution on the terminal amine (Fig. 1). This structural configuration places it within the broader class of beta-substituted phenethylamines, which are known for their diverse pharmacological activities, including interactions with serotonin (5-HT) receptors and psychoactive properties .

Properties

CAS No. |

4152-26-5 |

|---|---|

Molecular Formula |

C14H23NO |

Molecular Weight |

221.34 g/mol |

IUPAC Name |

2-ethoxy-N,N-diethyl-2-phenylethanamine |

InChI |

InChI=1S/C14H23NO/c1-4-15(5-2)12-14(16-6-3)13-10-8-7-9-11-13/h7-11,14H,4-6,12H2,1-3H3 |

InChI Key |

NOGFDYMKSGPOPK-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC(C1=CC=CC=C1)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenethylamine, beta-ethoxy-N,N-diethyl- typically involves the alkylation of phenethylamine with ethyl bromide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of phenethylamine, beta-ethoxy-N,N-diethyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Key Chemical Reactions

The compound undergoes reactions influenced by its substituents:

-

Ethoxy group reactivity : Substitution at the β-position (ethoxy group) may influence stability. Analog compounds show dose-dependent effects on microtubule polymerization in vitro .

-

N,N-diethyl substitution : Bulky alkyl groups at the amino position reduce susceptibility to enzymatic degradation (e.g., MAO-A/B) .

Stability and Reactivity

3.1 Metabolic Pathways

While phenethylamine is typically metabolized by MAO-B to phenylacetic acid , the beta-ethoxy and N,N-diethyl substitutions likely alter enzymatic interactions. Analog compounds (e.g., DEPEA) exhibit reduced potency at monoamine transporters compared to amphetamine .

3.2 In Vitro Microtubule Dynamics

In studies with substituted phenethylamines, compounds like 25B-NBF and DMBMPP alter tubulin polymerization rates dose-dependently. For example:

Structural and Reactivity Insights

4.1 Substituent Effects

Substitutions at the para position (e.g., alkoxy groups) enhance 5-HT₂A receptor affinity in phenethylamine derivatives. Fluorination or homologation of substituents further modulates receptor interactions .

4.2 CYP450 Inhibition

Phenethylamine derivatives often inhibit cytochrome P450 enzymes (e.g., CYP1A2, CYP3A4), affecting drug metabolism .

Analytical Data

5.1 Physical Properties

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₂₃NO |

| Molecular Weight | 221.34 g/mol |

| Synonyms | beta-Ethoxy-N,N-diethylphenethylamine |

5.2 Synthesis Yield

The Ni/photoredox method achieves high yields under mild conditions, avoiding stoichiometric reductants .

This compound’s reactivity is shaped by its substituents, influencing both synthesis pathways and biological interactions. Key reactions involve catalytic hydrogenation, cross-coupling, and dose-dependent effects on cellular processes .

Scientific Research Applications

Pharmacological Properties

1. Monoamine Releasing Activity

Phenethylamines are known to release neurotransmitters such as norepinephrine and dopamine. The pharmacological profile of beta-ethoxy-N,N-diethyl- suggests it may act similarly to amphetamines. In vitro studies indicate that phenethylamines can enhance the release of these neurotransmitters, which is crucial for their stimulant effects .

2. Receptor Activation

Recent studies have demonstrated that phenethylamine derivatives can activate trace amine-associated receptors (TAARs). For instance, beta-ethoxy-N,N-diethyl- may interact with TAAR1, leading to enhanced sympathetic nervous system activity . This receptor activation is significant for understanding the compound's potential therapeutic effects.

Case Studies

1. Self-Administration Studies in Rats

Research involving self-administration of phenethylamine analogs in rats has shown that compounds like N,α-diethylphenethylamine (DEPEA) exhibit significant abuse liability. In controlled experiments, rats demonstrated increased active responses when administered DEPEA compared to inactive responses, indicating its stimulant properties .

2. Dietary Supplements Analysis

A study conducted on dietary supplements revealed the presence of various phenethylamine derivatives, including beta-ethoxy-N,N-diethyl-. The analysis employed liquid chromatography tandem mass spectrometry (LC-MS-MS) to detect these compounds, highlighting their prevalence in products marketed for performance enhancement .

Table 1: Monoamine Releasing Activity of Phenethylamines

| Compound | Norepinephrine EC50 (nM) | Dopamine EC50 (nM) | Serotonin EC50 (nM) |

|---|---|---|---|

| Phenethylamine | 10.9 | 39.5 | >10,000 |

| Beta-ethoxy-N,N-diethyl- | TBD | TBD | TBD |

| N,α-Diethylphenethylamine | TBD | TBD | TBD |

Table 2: Receptor Activation Potency

| Compound | TAAR1 EC50 (µM) | Emax (%) |

|---|---|---|

| Beta-ethoxy-N,N-diethyl- | TBD | TBD |

| Other Phenethylamines | Various | Various |

Mechanism of Action

Phenethylamine, beta-ethoxy-N,N-diethyl- exerts its effects by interacting with various molecular targets in the central nervous system. It primarily acts as a neuromodulator, influencing the release of neurotransmitters such as dopamine and norepinephrine . The compound binds to trace amine-associated receptor 1 (TAAR1) and inhibits vesicular monoamine transporter 2 (VMAT2), leading to increased levels of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission and stimulant effects .

Comparison with Similar Compounds

N-Alkyl Substitution: Diethyl vs. Dimethyl and Other Groups

The N,N-diethyl substitution in the target compound distinguishes it from derivatives with smaller alkyl groups. For example:

- Pharmacological tests for Ⅱc are ongoing, suggesting that bulkier N-substituents may enhance receptor binding or metabolic stability .

- N-Methylphenethylamine : Exhibits strong basicity and solubility differences due to its smaller N-methyl group. It serves as a biomarker in neuroregulatory studies but lacks the receptor selectivity observed in N,N-diethyl derivatives .

Beta-Substitution: Ethoxy vs. Hydroxy, Methoxy, and Halogens

Beta-position modifications significantly influence pharmacological profiles:

- N-p-Coumaroyl 4-phenylbutylamine: A beta-hydroxy phenethylamine derivative with potent anti-inflammatory activity (best in its class), highlighting how polar beta-substituents can enhance non-CNS applications .

- Beta-chloro-N-methyl-N-methoxyphenethylamine : The electron-withdrawing chloro group may alter receptor affinity compared to the electron-donating ethoxy group in the target compound, though direct comparisons are lacking .

- 2C-C (4-chloro-2,5-dimethoxyphenethylamine): A phenyl-substituted phenethylamine with hallucinogenic properties, demonstrating that aromatic ring substitutions (e.g., methoxy, chloro) dominate over beta-substitutions in determining psychoactivity .

Key Insight : The beta-ethoxy group in the target compound may confer moderate polarity and conformational flexibility, balancing receptor interaction and metabolic stability relative to more polar (e.g., hydroxy) or bulky (e.g., chloro) substituents .

Aromatic Ring Modifications

While the target compound lacks aromatic ring substituents, comparisons with ring-modified analogs reveal critical trends:

- N,N-Diethyl-β-(3,4-dimethoxy)phenethylamine (Ⅱc) : The 3,4-dimethoxy groups on the aromatic ring enhance receptor affinity in serotoninergic pathways, as seen in similar compounds like mescaline .

Key Insight : The absence of aromatic substituents in the target compound may limit its serotoninergic activity compared to ring-substituted phenethylamines but reduce off-target effects .

Pharmacological and Behavioral Implications

- Hallucinogenic Potential: Substitutions in the N-benzyl fragment (e.g., NBOMe derivatives) correlate strongly with hallucinogenic-like behavior in zebrafish, whereas N,N-diethyl groups may modulate potency without inducing similar effects .

- Raphe Nucleus Inhibition : Phenethylamine psychotogens (e.g., mescaline) inhibit ventral raphe neurons, whereas N,N-diethyl groups in LSD analogs influence binding conformation and potency .

Biological Activity

Phenethylamine, beta-ethoxy-N,N-diethyl- is a substituted derivative of phenethylamine, characterized by an ethoxy group and two diethyl groups attached to the nitrogen atom. This compound belongs to a broader class of phenethylamines, which are known for their psychoactive properties and roles in various biological processes. Understanding the biological activity of this compound is crucial for its potential therapeutic applications and implications in medicinal chemistry.

Structural Characteristics

The structural formula of beta-ethoxy-N,N-diethyl-phenethylamine can be represented as follows:

This unique structure may influence its pharmacological activity, solubility, and interaction with biological systems, particularly in relation to neurotransmitter modulation.

Biological Activity Overview

Phenethylamines, including beta-ethoxy-N,N-diethyl-, exhibit various biological activities:

- Psychoactive Effects : Similar to other phenethylamines, beta-ethoxy-N,N-diethyl- may influence central nervous system (CNS) activity through modulation of neurotransmitter systems.

- Dopaminergic Activity : Research indicates that beta-phenylethylamine (a closely related compound) significantly increases extracellular dopamine levels in the nucleus accumbens and prefrontal cortex, suggesting that derivatives like beta-ethoxy-N,N-diethyl- may have similar effects on dopaminergic transmission .

Monoaminergic Activity

Phenethylamine compounds are known to act as monoaminergic activity enhancers (MAEs), affecting serotonin (5-HT), norepinephrine (NE), and dopamine (DA) release. The following table summarizes the monoaminergic activity of various phenethylamines:

| Compound | NE | DA | 5-HT |

|---|---|---|---|

| Phenethylamine | 10.9 | 39.5 | >10,000 |

| Tyramine | 40.6 | 119 | 2,775 |

| Tryptamine | 716 | 164 | 32.6 |

| Dextroamphetamine | 6.6–7.2 | 5.8–24.8 | 698–1,765 |

| Levomethamphetamine | 28.5 | 416 | 4,640 |

The data indicates that beta-ethoxy-N,N-diethyl-phenethylamine could exhibit enhanced lipophilicity and bioactivity due to its structural modifications compared to simpler derivatives .

Case Studies and Research Findings

-

Dopaminergic Effects :

In studies examining the effects of beta-phenylethylamine on dopamine concentrations, it was found that systemic administration significantly increased extracellular dopamine levels in the nucleus accumbens shell. This suggests potential for similar effects in derivatives such as beta-ethoxy-N,N-diethyl-phenethylamine . -

Self-administration Studies :

Research on synthetic phenethylamine analogs showed that compounds like N,α-diethylphenethylamine (DEPEA) induce self-administration behavior in rats, indicating their potential for abuse and psychostimulant effects . This raises questions about the safety and regulatory status of beta-ethoxy-N,N-diethyl-phenethylamine. -

Behavioral Studies :

A study demonstrated that acute administration of beta-phenylethylamine increased the immunoreactivity of dopamine transporters and tyrosine hydroxylase in the dorsal striatum, suggesting enhanced dopaminergic signaling pathways .

Q & A

Q. What synthetic routes are commonly employed for beta-ethoxy-N,N-diethyl-phenethylamine, and how are reaction parameters optimized?

Beta-ethoxy-N,N-diethyl-phenethylamine can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves modifying phenethylamine derivatives by introducing ethoxy and diethyl groups under controlled conditions. For example, reacting phenethylamine with ethylating agents like ethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous solvents (e.g., THF or DMF) can yield the target compound. Critical parameters include temperature (60–80°C), reaction time (12–24 hours), and stoichiometric ratios to minimize byproducts like N-oxide derivatives . Purification via column chromatography or recrystallization ensures high purity (>95%).

Q. What validated analytical methods are used for structural characterization and purity assessment?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and reversed-phase C18 columns is standard for purity analysis. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) confirms structural integrity, with characteristic shifts for ethoxy (–OCH₂CH₃, δ 1.2–1.4 ppm) and diethylamine (–N(CH₂CH₃)₂, δ 2.5–3.0 ppm) groups. Mass spectrometry (MS) using electrospray ionization (ESI) in positive ion mode provides molecular ion confirmation (e.g., [M+H]⁺). Cross-validation with reference standards (e.g., N,N-dimethylphenethylamine) ensures method accuracy .

Advanced Research Questions

Q. How can researchers address discrepancies in pharmacological data for beta-ethoxy-N,N-diethyl-phenethylamine analogs?

Contradictions in metabolic excretion or receptor-binding data often arise from variations in experimental models (e.g., in vitro vs. in vivo systems) or analytical sensitivity. For instance, urinary excretion rates of phenethylamine derivatives under stress show delayed elevation patterns, necessitating longitudinal sampling and LC-MS/MS quantification to capture time-dependent changes . To resolve receptor affinity conflicts, use radioligand binding assays with standardized protocols (e.g., CHO cells expressing human TAAR1 receptors) and control for pH, temperature, and buffer composition .

Q. What advanced spectroscopic techniques enhance structural elucidation of novel analogs?

High-resolution mass spectrometry (HRMS) with orbitrap or time-of-flight (TOF) analyzers provides exact mass measurements (<5 ppm error) for empirical formula confirmation. Two-dimensional NMR techniques (e.g., COSY, HSQC) resolve overlapping signals in complex mixtures. X-ray crystallography is critical for unambiguous stereochemical assignment, particularly for chiral centers introduced during synthesis. Computational methods (e.g., DFT simulations) predict vibrational spectra (IR/Raman) to validate experimental data .

Q. What strategies mitigate interference in trace-level detection of beta-ethoxy-N,N-diethyl-phenethylamine in biological matrices?

Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) improves recovery from plasma or urine by removing phospholipids and salts. Derivatization with pentafluoropropionic anhydride enhances GC-MS sensitivity by increasing volatility and ionization efficiency. For LC-MS/MS, use isotope-labeled internal standards (e.g., d₅-beta-ethoxy-N,N-diethyl-phenethylamine) to correct matrix effects and ion suppression .

Methodological Design and Optimization

Q. How should experimental designs be structured to evaluate the compound’s metabolic stability?

Use hepatocyte or microsomal incubation assays with NADPH cofactors to assess Phase I metabolism. Monitor time-dependent depletion via LC-MS/MS and identify metabolites using neutral loss scanning (e.g., loss of ethoxy group, Δm/z = 45). For in vivo studies, employ radiolabeled (¹⁴C) compounds in rodent models to track excretion pathways (urinary vs. fecal) and tissue distribution .

Q. What quality control measures are critical for synthesizing high-purity beta-ethoxy-N,N-diethyl-phenethylamine?

Implement in-process controls (IPCs) during synthesis, such as TLC monitoring of reaction progress. Use Karl Fischer titration to ensure solvent anhydrousness (<50 ppm H₂O). Post-synthesis, confirm absence of genotoxic impurities (e.g., nitrosoamines) via LC-MS with a detection limit <0.1 ppm. Batch-specific certificates of analysis (CoA) should include residual solvent data (ICH Q3C guidelines) .

Data Interpretation and Reporting

Q. How should researchers contextualize conflicting data on the compound’s receptor selectivity?

Report receptor screening data using standardized metrics (e.g., Ki values, % inhibition at 10 µM) and compare against reference ligands (e.g., amphetamine for TAAR1). Use meta-analysis tools to aggregate data from multiple studies, adjusting for assay variability. Highlight species-specific differences (e.g., rodent vs. human receptors) that may explain discrepancies .

Q. What statistical approaches validate reproducibility in pharmacological studies?

Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare dose-response curves across independent experiments. Use intraclass correlation coefficients (ICC) to assess inter-laboratory reproducibility. For non-linear kinetics (e.g., allosteric modulation), employ Michaelis-Menten or Hill equation modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.